Mirk-IN-1 is a small molecule inhibitor that targets the Mirk/Dyrk1B kinase, which is involved in various cellular processes such as cell cycle regulation, apoptosis, and DNA damage response. It has gained significant attention in recent years due to its potential therapeutic applications in cancer and other diseases.
Dyrk1B/1A-IN-9; Dyrk1B inhibitor; 1A-IN-9; Dyrk-1B/1A-IN-9; Dyrk 1B/1A IN 9; Dyrk1B/1A-inhibitor-9;
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
DS-8587 is a DNA topoisomerase inhibitor potentially for the treatment of bacterial infection. DS-8587 significantly reduced the number of viable bacteria in a murine model of F. necrophorum-induced liver abscess. DS-8587 exhibits potent antibacterial activity against quinolone-resistant A. baumannii isolates that harbor mutations in quinolone resistance-determining regions. In the presence of the efflux pump inhibitor 1-(1-napthylmethyl)-piperazine, no significant changes were observed in the MIC for DS-8587.
DSHN is a novel activator of small heterodimer partner (SHP, NR0B2). DSHN transcriptionally activates SHP mRNA, but also stabilizes the SHP protein by preventing its ubiquitination and degradation.
Di(N-succinimidyl) glutarate (DSG) is a chemical compound that belongs to the family of N-hydroxysuccinimide (NHS) esters. It is widely used in various fields of research, including medical, environmental, and industrial research. DSG is a cross-linking agent that can covalently link proteins, peptides, and other biomolecules. This paper aims to provide a comprehensive review of DSG, including its method of synthesis or extraction, chemical structure, biological activity, biological effects, applications, future perspectives, and challenges.
DSM265, inhibit sthe growth of P. falciparum 3D7 parasites with an EC50 of 4.3 nM. It is also a PfDHODH inhibitor with an IC50 of 8.9 nM. DSM265 is a long-duration, potent and selective dihydroorotate dehydrogenase (DHODH)) inhibitor. DSM265 is potential useful for the prevention and treatment of malaria. DSM265 is the first DHODH inhibitor to reach clinical development for treatment of malaria. DSM265 is highly selective toward DHODH of the malaria parasite Plasmodium, efficacious against both blood and liver stages of P. falciparum, and active against drug-resistant parasite isolates. DSM265 has advantages over current treatment options that are dosed daily or are inactive against the parasite liver stage.
DSM421 is a dihydroorotate Dehydrogenase Inhibitor (DHODH) with Improved Drug-like Properties for Treatment and Prevention of Malaria. SM421 showed equal activity against both P. falciparum and P. vivax field isolates. DSM421 has the potential to be developed as a single-dose cure or once-weekly chemopreventative for both P. falciparum and P. vivax malaria, leading to its advancement as a preclinical development candidate.
DSP-0509 is a synthetic, small molecule, toll-like receptor (TLR) 7 agonist, with potential immunostimulatory and antineoplastic activities. Upon intravenous administration, DSP-0509 activates TLR7, thereby inducing type I interferon secretion and activation of cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune responses, thereby reducing tumor cell growth. TLR7 is a member of the TLR family, which plays a fundamental role in pathogen recognition and activation of innate immunity.